5-Bromo-N,N-diethyl-2-(2-methoxy-ethoxy)-benzamide
CAS No.: 904876-35-3
Cat. No.: VC8150201
Molecular Formula: C14H20BrNO3
Molecular Weight: 330.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 904876-35-3 |
---|---|
Molecular Formula | C14H20BrNO3 |
Molecular Weight | 330.22 g/mol |
IUPAC Name | 5-bromo-N,N-diethyl-2-(2-methoxyethoxy)benzamide |
Standard InChI | InChI=1S/C14H20BrNO3/c1-4-16(5-2)14(17)12-10-11(15)6-7-13(12)19-9-8-18-3/h6-7,10H,4-5,8-9H2,1-3H3 |
Standard InChI Key | DMURBBFJDDJPTP-UHFFFAOYSA-N |
SMILES | CCN(CC)C(=O)C1=C(C=CC(=C1)Br)OCCOC |
Canonical SMILES | CCN(CC)C(=O)C1=C(C=CC(=C1)Br)OCCOC |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The molecular formula of 5-Bromo-N,N-diethyl-2-(2-methoxy-ethoxy)-benzamide is C₁₄H₂₀BrNO₃, with a molecular weight of 330.22 g/mol . Its systematic IUPAC name is 5-bromo-N,N-diethyl-2-(2-methoxyethoxy)benzamide, reflecting the bromine atom at the fifth position of the benzene ring, the diethylcarbamoyl group at the first position, and the 2-methoxyethoxy substituent at the second position .
The compound’s structure includes:
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A benzene ring with a bromine atom at the para position relative to the carbamoyl group.
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A diethylamine group (-N(C₂H₅)₂) attached to the carbonyl carbon.
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A 2-methoxyethoxy side chain (-OCH₂CH₂OCH₃) at the ortho position relative to the carbamoyl group .
Spectroscopic and Computational Data
The SMILES notation for this compound is CCN(CC)C(=O)C1=C(C=CC(=C1)Br)OCCOC, which encodes its connectivity and functional groups . The InChIKey (DMURBBFJDDJPTP-UHFFFAOYSA-N) provides a unique identifier for chemical databases, facilitating rapid retrieval and cross-referencing .
Table 1: Key Physicochemical Properties
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Physicochemical Parameters
Parameter | Predicted Value | Method |
---|---|---|
logP (Octanol-Water) | 2.8–3.2 | Computed |
Hydrogen Bond Donors | 1 (Amide NH) | Structural |
Hydrogen Bond Acceptors | 5 (Amide O, Ether O, Br) | Structural |
Polar Surface Area | 65–70 Ų | Computed |
Metabolic Stability
The methoxyethoxy side chain is susceptible to oxidative metabolism via cytochrome P450 enzymes, potentially generating carboxylic acid metabolites. The diethylamine group may undergo N-dealkylation, producing monoethyl or free amine derivatives .
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